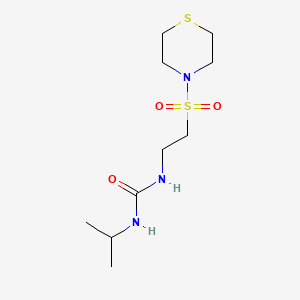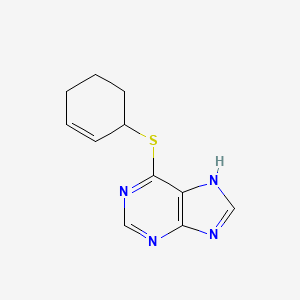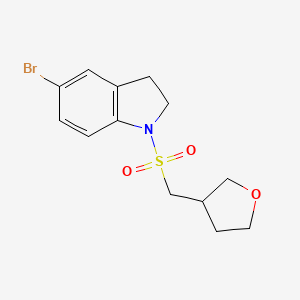
1-Propan-2-yl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propan-2-yl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea, commonly known as PTTMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTTMU is a urea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Aplicaciones Científicas De Investigación
PTTMU has been used in a variety of scientific research applications, including studies of protein structure and function, enzyme kinetics, and drug discovery. One of the key applications of PTTMU is in the study of protein-ligand interactions. PTTMU can be used as a probe to identify binding sites on proteins, as well as to study the kinetics of ligand binding. Additionally, PTTMU has been used in drug discovery efforts, as it has been shown to inhibit the activity of certain enzymes that are involved in disease processes.
Mecanismo De Acción
The mechanism of action of PTTMU is not fully understood, but it is believed to act as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of lipids. PTTMU has been shown to selectively inhibit the activity of diacylglycerol acyltransferase (DGAT), an enzyme involved in the synthesis of triglycerides, which are important components of cell membranes and energy storage molecules.
Biochemical and Physiological Effects:
PTTMU has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on DGAT, PTTMU has been shown to inhibit the activity of other enzymes involved in lipid metabolism, including acyl-CoA:cholesterol acyltransferase (ACAT) and sterol O-acyltransferase (SOAT). Additionally, PTTMU has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of PTTMU is its selectivity for certain enzymes, which makes it a valuable tool for investigating specific biochemical pathways. Additionally, PTTMU has been shown to be relatively stable and easy to handle, making it a convenient tool for lab experiments. However, one limitation of PTTMU is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on PTTMU. One area of interest is in the development of PTTMU analogs with improved selectivity and potency. Additionally, PTTMU may have potential applications in the treatment of certain diseases, particularly those involving lipid metabolism. Further research is needed to fully understand the mechanism of action of PTTMU and its potential therapeutic applications.
Métodos De Síntesis
PTTMU can be synthesized by reacting 1-isopropyl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea with propyl iodide in the presence of potassium carbonate. The resulting compound is then purified using column chromatography. The synthesis of PTTMU has been optimized to yield high purity and yield, making it a reliable tool for scientific research.
Propiedades
IUPAC Name |
1-propan-2-yl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O3S2/c1-9(2)12-10(14)11-3-8-18(15,16)13-4-6-17-7-5-13/h9H,3-8H2,1-2H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXKBTLIZXALLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCS(=O)(=O)N1CCSCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propan-2-yl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine](/img/structure/B7553708.png)
![methyl N-[2-[ethyl-[2-(methylamino)-2-oxoethyl]amino]-2-oxoethyl]-N-methylcarbamate](/img/structure/B7553711.png)

![1-[2-(4-Chlorophenyl)azepan-1-yl]ethanone](/img/structure/B7553742.png)
![(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7553759.png)


![1-[2-[4-(2-Oxopyrrolidin-1-yl)phenoxy]acetyl]-1,4-diazepan-5-one](/img/structure/B7553776.png)
![7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7553779.png)

![1-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B7553785.png)
![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7553804.png)
![2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7553807.png)
![N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]cyclopentanamine](/img/structure/B7553815.png)